molecular formula C15H17ClN2O4 B2577149 Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260917-13-2

Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2577149
CAS No.: 1260917-13-2
M. Wt: 324.76
InChI Key: ZOXRYGXZICJDPM-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17ClN2O4 and its molecular weight is 324.76. The purity is usually 95%.
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Biological Activity

Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1260917-13-2) is a synthetic compound belonging to the class of pyrimidines. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, potential therapeutic applications, and relevant case studies.

Molecular Formula: C₁₅H₁₇ClN₂O₄
Molecular Weight: 324.76 g/mol
Structure: The compound features a pyrimidine ring substituted with a chloromethyl group and an ethoxyphenyl moiety, contributing to its biological properties.

PropertyValue
CAS Number1260917-13-2
Molecular Weight324.76 g/mol
Molecular FormulaC₁₅H₁₇ClN₂O₄

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating antibacterial activity against Gram-positive and Gram-negative bacteria, compounds with structural similarities displayed minimum inhibitory concentrations (MIC) ranging from 0.3 to 8.5 µM against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to inhibit certain enzymes involved in cancer cell proliferation. Research has indicated that similar pyrimidine derivatives can act as inhibitors of fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells. By inhibiting FASN, these compounds may induce apoptosis in cancer cells and reduce tumor growth .

Study on Antibacterial Properties

A recent study focused on synthesizing various dihydropyrimidines and assessing their antibacterial properties. The results showed that specific derivatives exhibited strong activity against Staphylococcus aureus and E. coli, with some compounds achieving MIC values lower than standard antibiotics . This underscores the potential of this compound as a lead compound for developing new antimicrobial agents.

Investigation into Antitumor Activity

In another investigation, the antitumor effects of related tetrahydropyrimidine compounds were assessed in vitro using human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction . Such findings highlight the therapeutic potential of this compound in cancer treatment.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals targeting various diseases, particularly neurological and cardiovascular conditions. Its unique molecular structure allows for modifications that enhance drug efficacy and specificity.

Case Study: Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain substitutions enhance the compound's ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Cell Line IC50 Value (µg/mL) Substituent
HepG25.351 - 18.69Halogen groups

Agricultural Chemistry

Development of Agrochemicals
Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in the formulation of agrochemicals. Its application contributes to the development of effective pesticides and herbicides that improve crop yield while minimizing environmental impact.

Biochemical Research

Enzyme Inhibition Studies
This compound is employed in studies related to enzyme inhibition, particularly targeting enzymes involved in carbohydrate metabolism. The inhibition of alpha-amylase has been investigated with IC50 values ranging from 6.539 to 11.27 µM, indicating its potential utility in managing diabetes by slowing carbohydrate absorption.

Enzyme IC50 Value (µM)
Alpha-Amylase6.539 - 11.27

Material Science

Novel Material Development
The compound is explored for its potential in creating materials with unique properties such as improved thermal stability and mechanical strength. These characteristics are beneficial for various industrial applications where durability and resilience are paramount.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activities of this compound. The following table summarizes how different substituents influence its biological properties:

Substituent Biological Activity IC50 Value (µM)
Para-fluoroHighest radical scavenging6.261
Meta-chloroBest alpha-amylase inhibitor6.539
Meta-fluoroHighest cytotoxicityVariable

Properties

IUPAC Name

methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-3-22-11-7-5-4-6-9(11)13-12(14(19)21-2)10(8-16)17-15(20)18-13/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXRYGXZICJDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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